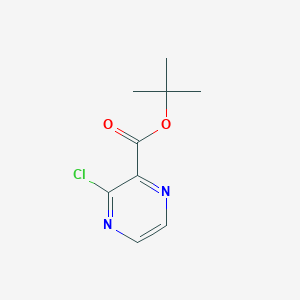
4-bromo-3-methyl-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-methyl-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a bromine atom and a carboxamide group in this compound adds to its chemical reactivity and potential biological activity.
Méthodes De Préparation
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The resulting bromo derivative is then reacted with an appropriate amine to form the carboxamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
4-bromo-3-methyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various amines for carboxamide formation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-3-methyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The presence of the bromine atom and carboxamide group may enhance its binding affinity and specificity towards certain targets, influencing pathways involved in cell signaling, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
4-bromo-3-methyl-1H-indole-7-carboxamide can be compared with other indole derivatives such as:
4-bromo-1H-indole-7-carboxamide: Similar structure but lacks the methyl group.
3-methyl-1H-indole-7-carboxamide: Similar structure but lacks the bromine atom.
4-bromo-3-methyl-1H-indole: Lacks the carboxamide group.
The presence of both the bromine atom and the carboxamide group in this compound makes it unique and potentially more versatile in its applications .
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
4-bromo-3-methyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C10H9BrN2O/c1-5-4-13-9-6(10(12)14)2-3-7(11)8(5)9/h2-4,13H,1H3,(H2,12,14) |
Clé InChI |
DQRRIMZXJUVKIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=C(C=CC(=C12)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)






![2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-](/img/structure/B13930457.png)


